Methyl 6-nitrohexanoate
Overview
Description
Methyl 6-nitrohexanoate is an organic compound with the molecular formula C7H13NO4 It is an ester derived from hexanoic acid, featuring a nitro group at the sixth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-nitrohexanoate can be synthesized through the esterification of 6-nitrohexanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the nitro-oxidation of cyclohexene to form 2-nitrocyclohexanone, followed by cleavage and esterification with methanol . This method is advantageous as it allows for the large-scale production of the compound with high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones and aldehydes.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Methanol and alkaline salts are commonly used in electrooxidative conditions.
Reduction: Hydrogen gas and palladium on carbon are typical reagents for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Aminohexanoate derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 6-nitrohexanoate has several applications in scientific research:
Biology: The compound can be used in studies involving ester hydrolysis and nitro group transformations.
Medicine: Research into nitro compounds often explores their potential as prodrugs or their role in drug metabolism.
Industry: this compound is valuable in the production of polymers and resins due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of methyl 6-nitrohexanoate involves its reactivity due to the presence of both ester and nitro functional groups. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can then enter metabolic cycles.
Comparison with Similar Compounds
Methyl 4-nitrohexanoate: Similar structure but with the nitro group at the fourth position.
Methyl 6-aminohexanoate: The nitro group is reduced to an amino group.
Hexanoic acid esters: Various esters of hexanoic acid with different substituents.
Uniqueness: Methyl 6-nitrohexanoate is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positioning makes it particularly useful in the synthesis of caprolactam and other industrially relevant compounds .
Properties
IUPAC Name |
methyl 6-nitrohexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-12-7(9)5-3-2-4-6-8(10)11/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGHLLAHRBMQLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454595 | |
Record name | 6-nitrohexanoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13154-40-0 | |
Record name | 6-nitrohexanoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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